molecular formula C9H11F3N2O2 B12226849 Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate

Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate

Cat. No.: B12226849
M. Wt: 236.19 g/mol
InChI Key: IHVXKDALLQCLOZ-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate is a chemical compound that features a trifluoromethyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate typically involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with 1H-pyrazole. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic attack of the pyrazole on the carbonyl carbon of the trifluoro-3-oxobutanoate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of eco-friendly catalysts and solvents can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group and pyrazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring. This combination imparts unique chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-pyrazol-1-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-2-16-8(15)6-7(9(10,11)12)14-5-3-4-13-14/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVXKDALLQCLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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